molecular formula C7H7ClN2 B1596613 3-Chloro-benzamidine CAS No. 25412-62-8

3-Chloro-benzamidine

Cat. No. B1596613
Key on ui cas rn: 25412-62-8
M. Wt: 154.6 g/mol
InChI Key: LURAKWQBMZORLL-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

A 1-L round bottom flask was charged with ethyl 3-chlorobenzimidate hydrochloride (26.9 g, mmol, 122 mmol, 1 eq.) and NH3 (7N in methanol, 360 mL, 2.52 mol, 20 eq.) in methanol (270 mL). The resulting mixture was stirred at room temperature for 3 days. The volatile material was removed under reduced pressure and the resultant off-white solid was used in the next step without further purification (23.9 g, 89% yield). 1H NMR (DMSO-d6, 500 MHz) δ 9.48 (br s, 4H), 7.97-7.94 (m, 1H), 7.84-7.79 (m, 2H), 7.65 (t, J=8.0 Hz, 1H).
Quantity
26.9 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[C:6](=[NH:10])OCC.[NH3:14]>CO>[Cl:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[C:6](=[NH:10])[NH2:14] |f:0.1|

Inputs

Step One
Name
Quantity
26.9 g
Type
reactant
Smiles
Cl.ClC=1C=C(C(OCC)=N)C=CC1
Name
Quantity
360 mL
Type
reactant
Smiles
N
Name
Quantity
270 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile material was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant off-white solid was used in the next step without further purification (23.9 g, 89% yield)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
ClC=1C=C(C(N)=N)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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